Methyl 4-(4-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate is a chemical compound with significant relevance in various scientific fields, particularly in medicinal chemistry and agricultural applications. Its molecular formula is , and it has a molecular weight of approximately 294.801 g/mol. This compound is classified as a thioate, which indicates the presence of a sulfur atom within its structure, contributing to its unique chemical properties and potential applications.
The synthesis of methyl 4-(4-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate typically involves several key steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction times, are crucial for optimizing yield and purity.
The molecular structure of methyl 4-(4-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate can be represented using various chemical notation systems:
CNC(=N)SC1=C(N)C(=C(C=C1)Cl)C(C)CInChI=1S/C13H15ClN4S/c1-8(14)11-9(13(15)17-11)5-6-12(16)18-7-10(11)19/h5-7H,1-4H3,(H2,15,17)(H3,16,18)/t11-/m0/s1The structure features a pyrazine ring substituted with both a chlorophenyl group and a carbimidothioate moiety. The presence of these functional groups contributes to its biological activity and chemical reactivity.
Methyl 4-(4-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate can participate in various chemical reactions:
These reactions are essential for understanding its reactivity profile and potential modifications for enhanced efficacy in applications.
The mechanism of action for methyl 4-(4-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate is primarily linked to its interaction with biological targets:
Quantitative data regarding binding affinities and inhibition constants would provide deeper insights into its mechanism.
Methyl 4-(4-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate exhibits several notable physical and chemical properties:
These properties are crucial for practical applications in formulations and biological assays.
Methyl 4-(4-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate has several scientific uses:
Further exploration into its biological activities could lead to novel therapeutic agents or agrochemicals with improved efficacy and safety profiles.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4